molecular formula C24H26N2O3S B3463822 2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide

Cat. No.: B3463822
M. Wt: 422.5 g/mol
InChI Key: YFUBHCIDJZVSIN-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-24(2,3)25-23(27)21-16-10-11-17-22(21)26(18-19-12-6-4-7-13-19)30(28,29)20-14-8-5-9-15-20/h4-17H,18H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUBHCIDJZVSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonyl benzylamine. This intermediate is then reacted with N-tert-butylbenzamide under specific conditions to yield the final product. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in tissues.

    Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and disrupt cellular processes.

    Industry: It is used in the development of dyes, photochemicals, and disinfectants .

Mechanism of Action

The primary mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, and their inhibition can lead to altered pH levels in cells and tissues. This disruption can inhibit the growth of cancer cells and bacteria, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide can be compared with other benzenesulfonamide derivatives:

This compound’s unique structure, particularly the presence of the tert-butyl group, provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide
Reactant of Route 2
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2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide

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